

A Technical Guide to Sophorolipid Biosynthesis in Non-Conventional Yeasts

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Compound of Interest

Compound Name: Sophorolipid

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This technical guide provides an in-depth exploration of the **sophorolipid** biosynthesis pathway in non-conventional yeasts, with a primary focus on the model organism *Starmerella bombicola*. It covers the core biochemical steps, the latest understanding of the pathway, quantitative production data, detailed experimental protocols, and the regulatory mechanisms governing this intricate process.

The Sophorolipid Biosynthesis Pathway: A Revised Perspective

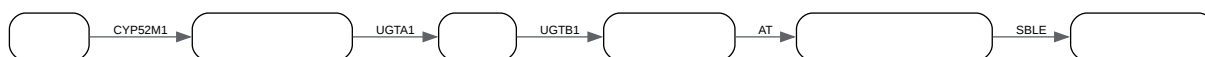
Sophorolipids are specialized glycolipid biosurfactants produced by a select group of non-conventional yeasts. These molecules consist of a hydrophilic sophorose head group, a disaccharide of glucose, linked to a long-chain hydroxylated fatty acid, which forms the hydrophobic tail. The most prolific and well-studied producer of **sophorolipids** is the yeast *Starmerella bombicola* (formerly known as *Candida bombicola*).

The biosynthesis of **sophorolipids** is a multi-step enzymatic process that primarily occurs as a secondary metabolic pathway, often triggered by nutrient limitation, such as nitrogen scarcity, in the presence of abundant carbon sources (both hydrophilic and hydrophobic). The core set of genes responsible for **sophorolipid** production is typically found in a gene cluster.^{[1][2]}

The Conventional Pathway:

Until recently, the **sophorolipid** biosynthesis pathway was understood to proceed through the following key steps:

- **Fatty Acid Hydroxylation:** The process is initiated by the hydroxylation of a long-chain fatty acid (typically C16 or C18) at its terminal (ω) or sub-terminal ($\omega-1$) position. This crucial step is catalyzed by a cytochrome P450 monooxygenase, encoded by the CYP52M1 gene.^{[1][2]} Disabling this initial step completely abolishes **sophorolipid** production.^{[1][2]}
- **First Glycosylation:** A glucose molecule is then attached to the hydroxylated fatty acid via a β -1,2-glycosidic bond, forming a glucolipid. This reaction is catalyzed by the UDP-glucosyltransferase 1A, encoded by the UGT1A1 gene.
- **Second Glycosylation:** A second glucose molecule is added to the first glucose of the glucolipid, creating the characteristic sophorose moiety. This step is carried out by the UDP-glucosyltransferase 1B, encoded by the UGTB1 gene. The resulting molecule is an acidic **sophorolipid**.
- **Acetylation:** The sophorose head group can be acetylated at the 6' and/or 6'' positions. This is performed by an acetyltransferase, encoded by the AT gene.
- **Lactonization:** The acidic **sophorolipids** can undergo intramolecular esterification to form a lactonic ring structure. This was previously thought to be catalyzed by an extracellular esterase, the *Starmerella bombicola* lactone esterase (SBLE).
- **Transport:** The synthesized **sophorolipids** are then exported out of the cell by transporters.



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Conventional Sophorolipid Biosynthesis Pathway.

The Revised Pathway: The Central Role of Bolaform **Sophorolipids**

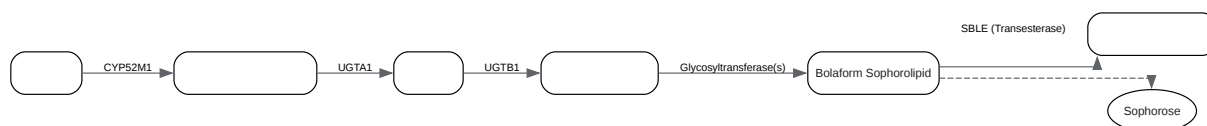
Recent research has led to a significant revision of the **sophorolipid** biosynthesis pathway, particularly concerning the formation of lactonic **sophorolipids**.^{[3][4][5]} It is now understood

that bolaform **sophorolipids**, which have a sophorose group at both ends of the fatty acid, are the key intermediates in the formation of lactonic **sophorolipids**.^{[3][5]}

The updated understanding of the pathway is as follows:

- The initial steps of hydroxylation and the first two glycosylations to form the acidic **sophorolipid** remain the same.
- A third glycosylation step can occur on the carboxyl group of the acidic **sophorolipid**, forming a bolaform **sophorolipid**.
- The SBLE enzyme then acts as a transesterase, not a lactonase on acidic **sophorolipids**. It catalyzes an intramolecular transesterification of the bolaform **sophorolipid**, leading to the formation of a lactonic **sophorolipid** and the release of the second sophorose molecule.^{[3][5]}

This revised understanding has significant implications for metabolic engineering strategies aimed at producing specific types of **sophorolipids**.



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Revised Sophorolipid Biosynthesis Pathway.

Quantitative Sophorolipid Production in Non-Conventional Yeasts

Starmerella bombicola is the undisputed champion of **sophorolipid** production, with titers exceeding 300 g/L in optimized fed-batch fermentations.^[6] However, other non-conventional yeasts have also been identified as **sophorolipid** producers, although typically with lower yields. The choice of substrate, particularly the hydrophobic carbon source, significantly

influences the final **sophorolipid** concentration and composition. Industrial wastes and by-products are increasingly being explored as cost-effective feedstocks.

Yeast Species	Hydrophilic Substrate	Hydrophobic Substrate	Fermentation Mode	Titer (g/L)	Yield (g/g)	Productivity (g/L/h)	Reference(s)
Starmere Ila bombicola	Glucose	Rapeseed Oil	Fed-batch	>300	-	-	[6]
Starmere Ila bombicola	Glucose	Oleic Acid	Fed-batch	232.27	-	-	[7]
Starmere Ila bombicola	Glucose	Tallow Fatty Acid Residue	Fed-batch	120	-	-	
Starmere Ila bombicola	Glucose	Coconut Fatty Acid Residue	Fed-batch	40	-	-	[8]
Starmere Ila bombicola	Sugarcan e Molasses	Soybean Oil	Batch	38.76	-	-	[9]
Starmere Ila bombicola	Grape Pomace Extract	Spent Frying Oil	Shake Flask	6.03	-	-	[10]
Rhodotor ula bogoriensis	Glucose	-	Bioreactor	51	-	-	[3][11]

Rhodotorula mucilaginosa	Sugarcane Bagasse Hydrolysate	-	Bioreactor	2.6	-	-	[10][12]
Candida floricola	Glucose	-	Shake Flask	22.9	-	-	

Experimental Protocols

Sophorolipid Extraction and Purification

Objective: To isolate and purify **sophorolipids** from the fermentation broth.

Materials:

- Fermentation broth
- Ethyl acetate
- n-Hexane
- Anhydrous sodium sulfate
- Rotary evaporator
- Centrifuge
- Separatory funnel
- Phosphate buffer (for crystallization)

Protocol:

- Cell Removal: Centrifuge the fermentation broth to pellet the yeast cells. Collect the supernatant which contains the extracellular **sophorolipids**.
- Solvent Extraction:

- Transfer the supernatant to a separatory funnel.
- Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes.
- Allow the phases to separate and collect the upper organic phase.
- Repeat the extraction of the aqueous phase two more times with ethyl acetate.
- Pool the organic phases.
- Drying and Concentration:
 - Dry the pooled organic phase over anhydrous sodium sulfate.
 - Filter to remove the sodium sulfate.
 - Concentrate the filtrate using a rotary evaporator until a viscous, oily residue is obtained. This is the crude **sophorolipid** extract.
- Hexane Washing:
 - Wash the crude extract with n-hexane to remove residual hydrophobic substrates (e.g., oils, fatty acids).
 - Decant the hexane layer. Repeat this step 2-3 times.
- Purification by Crystallization (for lactonic **sophorolipids**):[\[13\]](#)[\[14\]](#)
 - Dissolve the hexane-washed crude extract in a minimal amount of warm ethanol.
 - Slowly add a phosphate buffer (pH 7.0) with stirring until the solution becomes turbid.
 - Allow the solution to cool down slowly to promote crystallization of the less soluble lactonic **sophorolipids**.
 - Collect the crystals by filtration and wash with cold buffer.
 - Dry the crystals under vacuum.

Quantification of Sophorolipids by HPLC

Objective: To separate and quantify the different **sophorolipid** congeners in a sample.

Instrumentation and Columns:

- High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).
- C18 reverse-phase column (e.g., 5 μm particle size, 4.6 x 250 mm).

Mobile Phase and Gradient:

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient Program: A typical gradient starts with a higher proportion of mobile phase A, gradually increasing the proportion of mobile phase B to elute the more hydrophobic **sophorolipid** congeners. A representative gradient is as follows:
 - 0-5 min: 30% B
 - 5-35 min: 30-100% B (linear gradient)
 - 35-45 min: 100% B
 - 45-50 min: 100-30% B (linear gradient)
 - 50-60 min: 30% B (equilibration)
 - The flow rate is typically set at 1 mL/min.

Sample Preparation:

- Dissolve a known amount of the purified **sophorolipid** extract in the initial mobile phase composition.
- Filter the sample through a 0.45 μm syringe filter before injection.

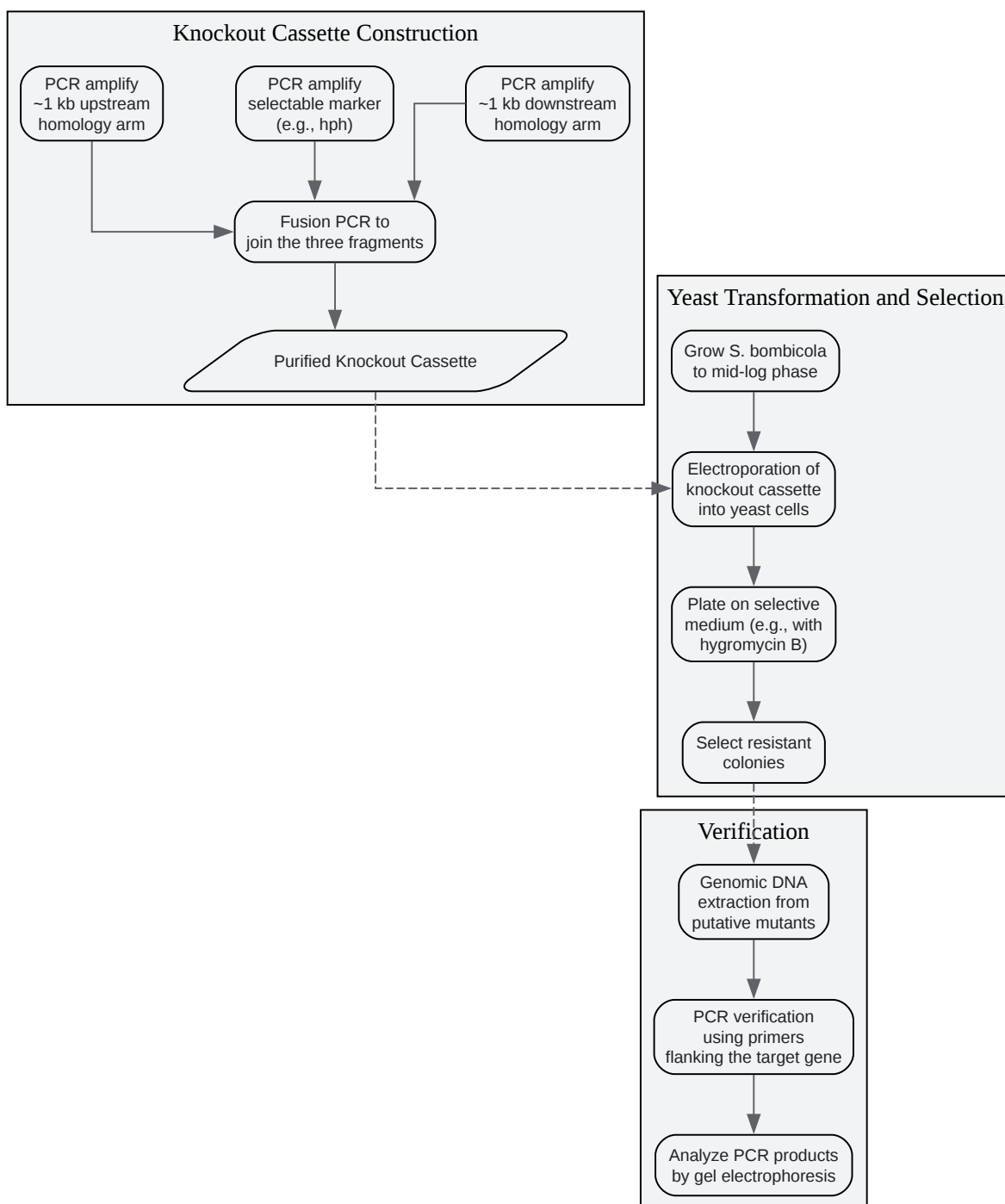
Quantification:

- Create a calibration curve using purified **sophorolipid** standards of known concentrations.
- Integrate the peak areas of the different **sophorolipid** congeners in the sample chromatogram.
- Calculate the concentration of each congener based on the calibration curve.

Gene Knockout in *Starmerella bombicola* via Homologous Recombination

Objective: To create a targeted gene deletion mutant of *S. bombicola*.

Principle: This method relies on the cell's natural DNA repair mechanism to replace a target gene with a selectable marker cassette flanked by regions of homology to the target gene's upstream and downstream sequences.



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Experimental Workflow for Gene Knockout.

Protocol:

- Construction of the Knockout Cassette:
 - Amplify Homology Arms: Using high-fidelity DNA polymerase, PCR amplify approximately 1 kb regions directly upstream (5' homology arm) and downstream (3' homology arm) of the target gene from *S. bombicola* genomic DNA.
 - Amplify Selectable Marker: PCR amplify a selectable marker gene, such as the hygromycin B resistance gene (hph), from a suitable plasmid template. Design the primers to have overhangs that are complementary to the 3' end of the upstream homology arm and the 5' end of the downstream homology arm.
 - Fusion PCR: Combine the three PCR products (upstream arm, marker, downstream arm) in a subsequent PCR reaction. The overlapping regions will allow for the fusion of the three fragments into a single linear knockout cassette.
 - Purify the Cassette: Purify the final PCR product using a PCR purification kit.
- Yeast Transformation:
 - Prepare Competent Cells: Grow *S. bombicola* in a rich medium (e.g., YPD) to the mid-logarithmic phase. Prepare electrocompetent cells by washing the cells with ice-cold sterile water and then with 1 M sorbitol.
 - Electroporation: Mix the purified knockout cassette with the competent cells and transfer to a pre-chilled electroporation cuvette. Apply an electrical pulse to facilitate the entry of the DNA into the cells.
 - Recovery: Immediately after electroporation, add a recovery medium (e.g., YPD with 1 M sorbitol) and incubate for a few hours to allow the cells to recover and express the resistance gene.
- Selection of Transformants:
 - Plate the recovered cells on a selective medium (e.g., YPD agar containing hygromycin B).

- Incubate the plates until colonies appear.
- Verification of Gene Knockout:
 - Genomic DNA Extraction: Isolate genomic DNA from the putative mutant colonies.
 - PCR Verification: Perform PCR using primers that anneal outside the integrated cassette (one primer upstream of the 5' homology arm and one downstream of the 3' homology arm). In a successful knockout, the PCR product will be larger than the wild-type product due to the insertion of the marker gene. A second PCR with primers internal to the target gene should yield no product in the knockout strain.
 - Phenotypic Analysis: Analyze the mutant strain for the expected phenotype (e.g., loss of **sophorolipid** production if a key biosynthetic gene was deleted).

Regulation of Sophorolipid Biosynthesis

The production of **sophorolipids** is a tightly regulated process, ensuring that these secondary metabolites are synthesized under appropriate conditions.

Nutrient Limitation:

- Nitrogen Limitation: The most well-established trigger for **sophorolipid** biosynthesis is the limitation of nitrogen in the growth medium.^{[9][15][16]} When the yeast cells enter the stationary phase due to nitrogen depletion, the carbon flux is redirected from biomass production to the synthesis of secondary metabolites like **sophorolipids**.
- Carbon-to-Nitrogen (C/N) Ratio: A high C/N ratio in the fermentation medium is crucial for inducing **sophorolipid** production.^[9]

Genetic Regulation:

- Telomere Positioning Effect (TPE): The **sophorolipid** biosynthesis gene cluster in *S. bombicola* is located near a telomere.^{[1][8][17][18]} This subtelomeric positioning leads to a regulatory phenomenon known as the Telomere Positioning Effect, where gene expression is repressed during the exponential growth phase.^{[1][8][17][18]} This repression is relieved as

the cells enter the stationary phase, allowing for the upregulation of the **sophorolipid** biosynthesis genes.[1][8][17]

- **Transcriptional Regulation:** While a specific master transcriptional regulator for the **sophorolipid** gene cluster has not yet been fully elucidated, it is likely that a complex network of transcription factors responds to nutrient signals to control the expression of the biosynthetic genes.

Metabolic Flux:

- **Acetyl-CoA Availability:** Metabolic flux analysis has shown that the intracellular supply of acetyl-CoA is critical for **sophorolipid** biosynthesis.[19][20] Acetyl-CoA is a precursor for both fatty acid synthesis and the acetylation of the sophorose moiety.

Conclusion

The study of **sophorolipid** biosynthesis in non-conventional yeasts is a dynamic field with significant implications for the sustainable production of these valuable biosurfactants. The recent revision of the biosynthetic pathway, highlighting the role of bolaform **sophorolipids**, opens up new avenues for metabolic engineering to create novel **sophorolipid** structures with tailored properties. A thorough understanding of the biosynthetic pathway, its regulation, and the application of robust experimental protocols are essential for advancing research and development in this area. This guide provides a foundational resource for scientists and professionals seeking to explore and harness the potential of these remarkable microorganisms.

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